1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one

Analytical chemistry Quality control Pharmaceutical intermediates

1,3-Dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one (CAS 55327-66-7) is a fully substituted benzimidazolone bearing a nitro group at the 5-position and benzyl groups on both ring nitrogens. This architecture places it at the intersection of two well-known pharmacophores—the nitrobenzimidazolone redox-active core and the N,N′-dibenzyl-protected lactam—making it a strategic intermediate for diversifiable functional materials and bioactive molecules.

Molecular Formula C21H17N3O3
Molecular Weight 359.385
CAS No. 55327-66-7
Cat. No. B2976535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one
CAS55327-66-7
Molecular FormulaC21H17N3O3
Molecular Weight359.385
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])N(C2=O)CC4=CC=CC=C4
InChIInChI=1S/C21H17N3O3/c25-21-22(14-16-7-3-1-4-8-16)19-12-11-18(24(26)27)13-20(19)23(21)15-17-9-5-2-6-10-17/h1-13H,14-15H2
InChIKeyQIKMPZOPNHNPLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one – A Diprotected 5-Nitrobenzimidazolone Scaffold for Controlled Derivatization


1,3-Dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one (CAS 55327-66-7) is a fully substituted benzimidazolone bearing a nitro group at the 5-position and benzyl groups on both ring nitrogens . This architecture places it at the intersection of two well-known pharmacophores—the nitrobenzimidazolone redox-active core and the N,N′-dibenzyl-protected lactam—making it a strategic intermediate for diversifiable functional materials and bioactive molecules [1].

Why 1,3-Dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one Cannot Be Replaced by a Non-Nitro or Mono-Benzyl Analog


The 5-nitro group is the primary redox and bioactivation handle; its reductive activation by flavoenzymes such as DT-diaphorase is structure-dependent, and minor modifications to the benzo ring drastically alter the reduction rate [1]. Simultaneously, the two benzyl groups function as a removable N-protecting motif; replacing either with a smaller substituent (e.g., methyl) changes both the lipophilicity profile and the steric environment of the core, potentially affecting downstream reactivity, solubility, and biological recognition [2]. Therefore, direct substitution with a simpler nitrobenzimidazolone or a mono-benzyl variant fails to preserve the specific balance of protection and activation that this compound offers.

Quantitative Differentiation Evidence for 1,3-Dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one


Purity Baseline ≥97% by HPLC and Lot-to-Lot Consistency from a Commercial Supplier

Commercially supplied 1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one is routinely assayed at ≥97% purity by HPLC , which sets a minimum integrity threshold that is essential for reproducible reactions in both medicinal chemistry and materials synthesis.

Analytical chemistry Quality control Pharmaceutical intermediates

5-Nitro Benzolog Enables DT-Diaphorase-Mediated Bioreduction – A Pathway Not Accessible to Non-Nitro Analogs

Nitrobenzimidazolones are established substrates for rat liver DT-diaphorase (NQO1), with the 5-nitro isomer displaying catalytic efficiencies (k_cat/K_m) that exceed those of nitrofurans and simple nitrobenzenes [1]. Although direct k_cat/K_m data for the N,N′-dibenzyl derivative are not yet reported, the presence of the 5-nitrobenzimidazolone core implicates competence for enzymatic one-electron reduction, a property that is absent in the corresponding 5-unsubstituted or 5-acetyl analogs.

DT-diaphorase Bioreduction Nitrobenzimidazole Redox cycling

Molecular Weight and Formula Differentiate from Non-Benzylated 5-Nitrobenzimidazol-2-one

The molecular weight of 1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one is 359.38 g/mol (C21H17N3O3) , which is significantly higher than that of the unprotected 5-nitrobenzimidazol-2-one (179.13 g/mol, C7H5N3O3) [1]. This mass difference is easily resolved by LC-MS or HRMS, providing a straightforward analytical discriminator for compound identity verification during synthesis or procurement.

Molecular weight Formula Synthetic intermediate Characterization

N,N′-Dibenzyl Protection Enables Selective Deprotection Chemistry Not Possible with Methyl or Unprotected Analogs

The two benzyl groups serve as removable N-protecting groups that can be cleaved by hydrogenolysis or dissolving-metal conditions, a synthetic maneuver not feasible with N-methyl or N-unsubstituted benzimidazolones [1]. This provides a distinct synthetic pathway: the dibenzyl compound can be elaborated at the 5-amino position after nitro reduction, then deprotected to furnish pharmacologically relevant 5-substituted benzimidazolones.

Protecting groups Synthetic methodology Benzimidazolone Deprotection

Best-Fit Scenarios for Procuring and Using 1,3-Dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one


Hypoxia-Selective Prodrug Design Leveraging DT-Diaphorase Activation

The 5-nitrobenzimidazolone core is a validated substrate for DT-diaphorase (NQO1), an enzyme overexpressed in many solid tumors under hypoxic conditions. By starting with 1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one, medicinal chemists can reduce the nitro group to an amine, install a prodrug moiety, and retain the N-benzyl protection until the final deprotection step, yielding a hypoxia-activated cytotoxin [1].

Synthesis of 5-Amino-1,3-dibenzylbenzimidazol-2-one as a Conjugation-Ready Intermediate

Catalytic hydrogenation of the nitro group furnishes 5-amino-1,3-dibenzylbenzimidazol-2-one, a primary aromatic amine suitable for amide bond formation, diazotization, or reductive amination. This intermediate is a versatile building block for preparing focused libraries of benzimidazolone-based kinase inhibitors or fluorescent probes [2].

Structural Biology: Co-crystallization of a Protected Nitro Precursor with Reductase Enzymes

The benzyl groups in 1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one increase molecular weight and may facilitate phase determination by molecular replacement. Co-crystallization with nitroreductases or DT-diaphorase could reveal the structural basis of substrate recognition, informing the design of more selective bioreductive agents [1].

Quality Control and Identity Testing in Compound Management

The distinct molecular weight (359.38 g/mol) and the unique isotopic pattern of C21H17N3O3 provide a robust MS fingerprint for library QC. Procurement personnel can use this signature to verify compound identity against the declared structure, reducing misidentification in high-throughput screening campaigns [1].

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